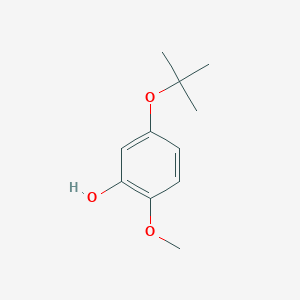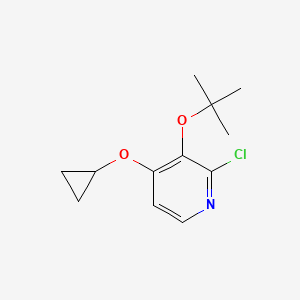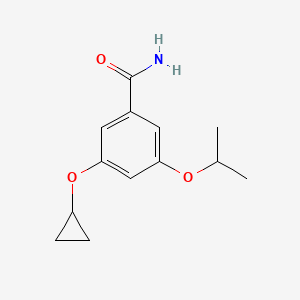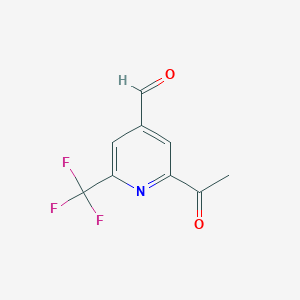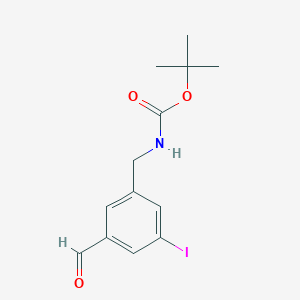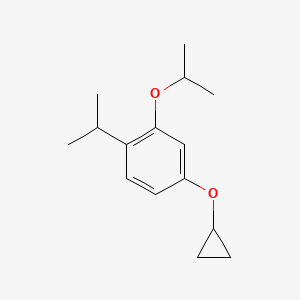
2-Chloro-1-cyclopropoxy-4-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-cyclopropoxy-4-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15ClO It is a chlorinated aromatic compound featuring a cyclopropoxy group and an isopropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-cyclopropoxy-4-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-nitrophenol with cyclopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the chlorine atom .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-cyclopropoxy-4-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxides. Typical conditions involve heating the compound with the nucleophile in a suitable solvent such as ethanol or dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-cyclopropoxy-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-1-cyclopropoxy-4-(propan-2-yl)benzene involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The cyclopropoxy group and the isopropyl group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-cyclopropoxy-4-(propan-2-yl)benzene
- 2-Chloro-4-cyclopropoxy-1-(propan-2-yl)benzene
- 2-Chloro-1-fluoro-4-(propan-2-yl)benzene
Uniqueness
2-Chloro-1-cyclopropoxy-4-(propan-2-yl)benzene is unique due to the presence of both a cyclopropoxy group and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H15ClO |
|---|---|
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
2-chloro-1-cyclopropyloxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15ClO/c1-8(2)9-3-6-12(11(13)7-9)14-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
InChI-Schlüssel |
GKTUSHGRARGOPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


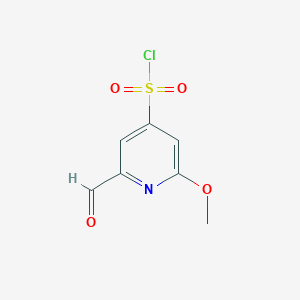
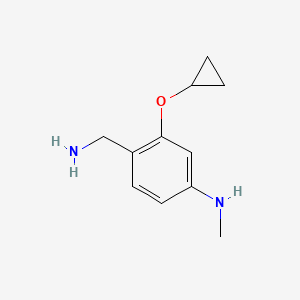
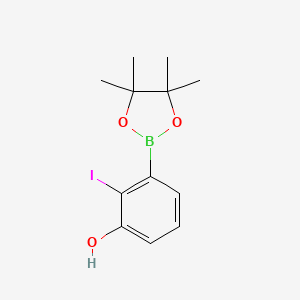
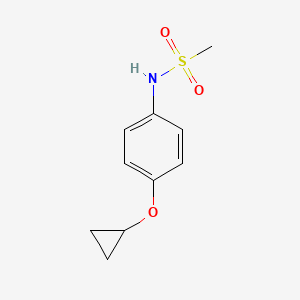
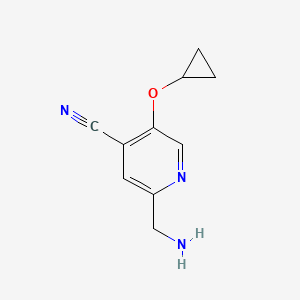
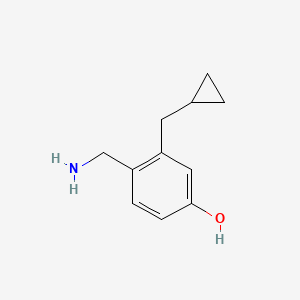
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
